Zhan Catalyst-1B
Description
Historical Trajectory and Evolution of Ruthenium-Based Metathesis Catalysts
The journey to highly efficient catalysts like Zhan Catalyst-1B is marked by several key evolutionary steps, each building upon the successes and addressing the limitations of its predecessors.
The use of ruthenium for olefin metathesis dates back to the 1960s with ill-defined but highly active catalysts derived from ruthenium trichloride (B1173362). wikipedia.org The first well-defined ruthenium catalyst was reported in 1992. wikipedia.org This was followed in 1995 by the landmark development of the first-generation Grubbs catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium. odu.eduwikipedia.org This catalyst was notable for its stability in air and compatibility with a range of solvents and functional groups. odu.eduwikipedia.org
However, the first-generation catalyst exhibited limited reactivity, especially with sterically demanding or electron-poor olefins. google.com This prompted the development of the second-generation Grubbs catalyst in 1999. wikipedia.orggoogle.comresearchgate.net The key innovation was the replacement of one of the tricyclohexylphosphine (B42057) (PCy₃) ligands with a more electron-donating and sterically bulky N-heterocyclic carbene (NHC) ligand. wikipedia.orgresearchgate.net This modification resulted in a catalyst with significantly higher activity and broader applicability while retaining the desirable stability of the first generation. odu.eduwikipedia.orggoogle.com
| Catalyst Generation | Year of Introduction | Key Structural Feature | Significance |
|---|---|---|---|
| First-Generation Grubbs | 1995 | Two tricyclohexylphosphine (PCy₃) ligands | First well-defined, air-stable Ru catalyst. odu.eduwikipedia.org |
| Second-Generation Grubbs | 1999 | One PCy₃ ligand replaced by an N-heterocyclic carbene (NHC) | Higher activity and broader substrate scope. wikipedia.orggoogle.com |
A further significant advancement came with the work of Amir Hoveyda, leading to the Hoveyda-Grubbs catalysts. The design objective was to create catalysts with enhanced stability and potential for recyclability. researchgate.net In these catalysts, one of the phosphine (B1218219) ligands of the Grubbs catalysts was replaced by a chelating 2-isopropoxybenzylidene ligand. odu.eduresearchgate.net This ligand features an isopropoxy group that can coordinate to the ruthenium center, effectively creating a more stable, phosphine-free complex in the case of the second-generation version. researchgate.netencyclopedia.pub The Hoveyda-Grubbs second-generation catalyst, which combines the chelating benzylidene ligand with an NHC ligand, is particularly noted for its high stability and broad utility. encyclopedia.pubumicore.com
The Zhan catalysts, first reported by Zheng-Yun J. Zhan in 2007, represent a refinement of the Hoveyda-Grubbs catalyst design. researchgate.netwikipedia.org Inspired by previous work that showed incorporating electron-withdrawing groups could enhance activity, the Zhan catalysts feature a unique modification to the chelating benzylidene ligand. wikipedia.orgresearchgate.net Specifically, this compound incorporates an electron-withdrawing dimethylsulfonamide group on the aryl ring of the isopropoxystyrene moiety, para to the oxygen atom. researchgate.netwikipedia.orgresearchgate.net This electronic modification distinguishes it from the Hoveyda-Grubbs catalysts and leads to an accelerated rate of initiation, a key step in the catalytic cycle. wikipedia.org
Development and Significance of Hoveyda-Grubbs Catalysts
Structural Classification and Ligand Architecture of this compound
This compound is a ruthenium(II) organometallic complex specifically designed for olefin metathesis. Its structure is characterized by a central ruthenium atom coordinated by a carefully selected set of ligands that dictate its stability and catalytic performance.
The central metal in this compound is a ruthenium atom in the +2 oxidation state. It is coordinated to several ligands, creating a specific geometry that is crucial for its catalytic function. The coordination sphere includes:
Two chloride (Cl⁻) ligands.
An N-heterocyclic carbene (NHC) ligand, specifically 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene. sigmaaldrich.com
A chelating benzylidene carbene ligand, which is a defining feature of this catalyst class. smolecule.com
The NHC ligand provides enhanced stability and is a hallmark of second-generation type catalysts, while the chelating ligand plays a critical role in the initiation of the metathesis reaction. wikipedia.orgwikipedia.org
The ligand that most distinctly defines this compound is its functionally substituted benzylidene ligand. This ligand system is built upon the isopropoxystyrene framework also found in Hoveyda-Grubbs catalysts, which allows for a reversible coordination of the isopropoxy oxygen to the ruthenium center. wikipedia.org
The key innovation in this compound is the addition of a dimethylsulfonamide group (–SO₂N(CH₃)₂) to the aryl ring. wikipedia.orgsmolecule.com This strongly electron-withdrawing group is positioned to influence the electronic properties of the chelating system. It is believed to weaken the Ru-O bond, which facilitates faster dissociation of the chelating oxygen atom. This dissociation is the initiation step that frees a coordination site on the ruthenium center, allowing the catalytic cycle to begin. The result is a catalyst with a higher initiation rate compared to the parent Hoveyda-Grubbs catalysts. wikipedia.org
| Structural Component | Description | Function |
|---|---|---|
| Ruthenium(II) Center | The central metal atom of the complex. | The active site for the metathesis reaction. |
| N-Heterocyclic Carbene (NHC) Ligand | 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene. sigmaaldrich.com | Provides stability and high activity, characteristic of second-generation catalysts. wikipedia.org |
| Isopropoxystyrene Moiety | The backbone of the chelating ligand. wikipedia.org | Enables reversible chelation to the Ru center via the isopropoxy oxygen. researchgate.net |
| Dimethylsulfonamide Group | An electron-withdrawing group (–SO₂N(CH₃)₂) on the aryl ring. wikipedia.orgsmolecule.com | Accelerates catalyst initiation by weakening the Ru-O bond. |
| Chloride Ligands | Two anionic ligands. | Complete the coordination sphere of the ruthenium center. |
Compound Index
Influence of Electron-Withdrawing Sulfonamide Groups on Catalyst Properties
A defining characteristic of this compound is the presence of a dimethylsulfonamide group attached to the aryl ring of the isopropoxystyrene ligand. smolecule.comwikipedia.org This electron-withdrawing group plays a crucial role in modulating the catalyst's properties.
The primary effect of the sulfonamide group is the enhancement of the catalyst's initiation rate. smolecule.comdrughunter.com By withdrawing electron density from the chelating isopropoxy oxygen atom, the strength of the ruthenium-oxygen bond is weakened. This facilitates the dissociation of the chelating group, which is a key step in the initiation of the catalytic cycle. wikipedia.org This faster initiation allows for more efficient catalysis, often at lower catalyst loadings and milder reaction conditions. drughunter.com
The presence of this electron-withdrawing group contributes to the catalyst's increased activity and stability in various reaction environments, including in the presence of air and in aqueous media. smolecule.com
Structural Analogies and Distinctions from Related Hoveyda-Grubbs Catalysts
This compound is structurally analogous to the well-known Hoveyda-Grubbs catalysts. Both classes of catalysts feature a ruthenium center, an N-heterocyclic carbene (NHC) ligand, and a chelating isopropoxystyrene moiety. wikipedia.orgjkchemical.com This structural similarity means that they share a common mechanistic pathway in olefin metathesis. wikipedia.org
The key distinction lies in the electronic modification of the isopropoxystyrene ligand. While the parent Hoveyda-Grubbs catalysts have an unsubstituted or simply substituted aryl ring, this compound incorporates the aforementioned electron-withdrawing dimethylsulfonamide group. wikipedia.orgjkchemical.com This modification leads to significant differences in catalytic performance.
| Feature | This compound | Hoveyda-Grubbs Catalysts |
| Key Ligand Feature | Isopropoxystyrene with an electron-withdrawing dimethylsulfonamide group. wikipedia.orgjkchemical.com | Isopropoxystyrene ligand. wikipedia.orgjkchemical.com |
| Initiation Rate | Generally faster due to the electronic effect of the sulfonamide group. drughunter.com | Generally slower initiation compared to this compound. |
| Catalytic Activity | Often exhibits higher activity, particularly with electron-deficient substrates. | Highly active, but may be less efficient in certain challenging applications. |
| Recyclability | Can be recovered and recycled by precipitation or filtration. drughunter.com | Recyclability is a feature, but the method may differ. drughunter.com |
After the initial catalytic turnover, the chelating isopropoxystyrene group is no longer directly associated with the propagating catalytic species in both Zhan and Hoveyda-Grubbs catalysts. The differing electronic nature of this ligand primarily influences the rate of initiation and re-chelation, as well as catalyst decomposition pathways. wikipedia.org
Intellectual Property and Licensing Landscape for this compound
The development and commercialization of this compound are protected by a portfolio of patents. The catalyst is named after its inventor, Dr. Zheng-Yun J. Zhan. zannan.com The key patents associated with this compound and related catalysts include:
US 2007/0043180 A1 abcr.comstrem.comgoogleapis.com
PCT WO 2007/003135 A1 abcr.comstrem.com
These patents cover the novel carbene ligands, the resulting monomeric and polymer-linked ruthenium catalysts, and their preparation and use in various olefin metathesis reactions. googleapis.com The technology is licensed for research and commercial purposes through various chemical suppliers. jkchemical.comabcr.comstrem.comstrem.com
Structure
2D Structure
Properties
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[5-(dimethylsulfamoyl)-2-propan-2-yloxyphenyl]methylidene]ruthenium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C12H17NO3S.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-9(2)16-12-7-6-11(8-10(12)3)17(14,15)13(4)5;;;/h9-12H,7-8H2,1-6H3;3,6-9H,1-2,4-5H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLURKCRXVAJQS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)S(=O)(=O)N(C)C)OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43Cl2N3O3RuS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918870-76-5 | |
| Record name | Dichloro(1,3-dimesityl-2-imidazolidinylidene)[5-(dimethylsulfamoyl)-2-isopropoxybenzylidene]ruthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies for Zhan Catalyst 1b and Modified Analogs
Precursor Synthesis and Ligand Preparation Methodologies
The initial and pivotal step in creating the ligand backbone is the ortho-vinylation of phenol (B47542). This carbon-carbon bond formation is achieved using conditions originally developed by Masahiko Yamaguchi. wikipedia.org The reaction employs ethyne (B1235809) as the vinyl source in a process mediated by a tin (IV) chloride (SnCl₄) and tributylamine (B1682462) (Bu₃N). wikipedia.org These reagents react with ethyne to generate a stannylacetylene species in situ, which serves as the active vinylating agent. wikipedia.org This intermediate then reacts with phenol to selectively add a vinyl group to the ortho position, producing 2-vinylphenol. Research findings indicate that this step proceeds with moderate to good yields.
| Reaction Step | Reagents | Product | Reported Yield |
| Ortho-Vinylation | Phenol, Ethyne, SnCl₄, Bu₃N | 2-Vinylphenol | 68–72% |
This interactive table summarizes the key components and outcome of the ortho-vinylation step.
Following the successful ortho-vinylation, the next step is the alkylation of the phenolic hydroxyl group to form the characteristic isopropoxy moiety. This aryl ether formation is a crucial step that creates the chelating arm of the ligand, which will later coordinate to the ruthenium center, enhancing the catalyst's stability. The process involves treating the 2-vinylphenol intermediate (which also contains the sulfonamide group introduced in a separate step) with an alkylating agent in the presence of a base. wikipedia.org Specifically, 2-propyl bromide (isopropyl bromide) is used to introduce the isopropoxy group. wikipedia.org This Williamson ether synthesis-type reaction converts the phenol into the final isopropoxy-substituted styrene (B11656) ligand required for the catalyst assembly.
Ortho-Vinylation of Phenol via Stannylacetylene Intermediates
Ruthenium Complexation and Catalyst Formation Procedures
The final stage in the synthesis of Zhan Catalyst-1B is the complexation of the prepared ligand with a suitable ruthenium precursor. This step involves a ligand exchange reaction to assemble the final, active catalyst.
The process typically starts with the synthesis of a dichlororuthenium(II) precursor, such as dichloro(1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)ruthenium(II), also known as Grubbs' second-generation catalyst precursor. This precursor is formed by reacting ruthenium trichloride (B1173362) (RuCl₃) with a bis(aryl)imidazolidinium salt under reducing conditions.
Once the ruthenium precursor is obtained, it is reacted with the dimethylsulfonamide-functionalized isopropoxystyrene ligand. wikipedia.org The complexation is facilitated by a catalyst, typically copper(I) chloride (CuCl), which aids in the ligand exchange. wikipedia.org The reaction is generally carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) at room temperature. After several hours, the final this compound is formed and can be isolated and purified, often by recrystallization, yielding a characteristic green solid. wikipedia.org
| Parameter | Conditions |
| Precursor | Dichloro(1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)ruthenium(II) |
| Ligand | Dimethylsulfonamide-functionalized isopropoxystyrene |
| Stoichiometry | 1:1 molar ratio (Precursor:Ligand) |
| Catalyst | Copper(I) Chloride (CuCl) wikipedia.org |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 6–8 hours |
| Final Yield | 65–70% |
This interactive table outlines the typical conditions for the ruthenium complexation step.
Design and Synthesis of this compound Derivatives
The modular nature of the Zhan catalyst's synthesis allows for the design and creation of various derivatives. These modifications are aimed at tuning the catalyst's performance, such as its activity, selectivity, and stability, or at adapting it for specific applications, like simplified recovery and reuse.
Further derivatization can be achieved by altering other parts of the ligand structure. This includes:
Varying the Alkoxy Group: Changing the isopropoxy group to other bulky or electronically different ether groups can influence the steric environment around the metal center and the chelation strength, thereby affecting activity and selectivity.
Modifying the N-Heterocyclic Carbene (NHC) Ligand: While the benzylidene ligand is often the focus, changes to the ancillary NHC ligand (e.g., the 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene) can also significantly impact catalyst performance. researchgate.net
Altering the Electron-Withdrawing Group: The dimethylsulfonamide moiety can be replaced with other electron-withdrawing groups to systematically modulate the electronic properties of the catalyst. researchgate.net
These synthetic strategies provide a toolbox for creating a family of catalysts with tailored properties for specific and challenging metathesis reactions. acs.org
To address challenges associated with catalyst separation from the reaction products and to enable recycling, which is particularly important given the cost of ruthenium, heterogenized versions of Zhan catalysts have been developed. wikipedia.orgbeilstein-journals.org This involves anchoring the catalyst to a solid support.
Several strategies for heterogenization have been explored:
Polymer and Resin Supports: One of the earliest derivatives, Zhan Catalyst-II, is covalently linked to a resin via its sulfonamide group. wikipedia.org This allows for simple recovery by filtration, minimizes metal contamination in the final product, and permits the catalyst to be reused. wikipedia.orgdrughunter.com
Mesoporous Silica (B1680970): this compound has been successfully immobilized on mesoporous molecular sieves such as MCM-41 and SBA-15. beilstein-journals.orgsvkm-iot.ac.in This is often achieved through a simple non-covalent immobilization by mixing a solution of the catalyst with the silica support. beilstein-journals.orgsvkm-iot.ac.in These materials offer high surface area and tunable pore sizes, with studies showing that the catalytic activity can be influenced by the support's architecture. svkm-iot.ac.in
Magnetic Supports: For even easier separation, this compound has been loaded onto magnetic polymer carriers. google.com This allows the catalyst to be removed from the reaction vessel using a simple magnet. google.com
These heterogenization techniques are crucial for the application of Zhan catalysts in larger-scale industrial processes and for developing more sustainable chemical synthesis methods. beilstein-journals.orgresearchgate.net
Mechanistic Principles of Zhan Catalyst 1b Mediated Reactions
Initiation Pathways in Olefin Metathesis Catalysis
Competing Dissociative and Interchange Mechanisms of Active Species Formation
The formation of the active catalytic species from Zhan Catalyst-1B is understood to proceed through two primary, competing pathways: a dissociative mechanism and an interchange mechanism. wikipedia.org
The dissociative mechanism involves the initial cleavage of the bond between the ruthenium center and the oxygen atom of the isopropoxy group in the chelating benzylidene ligand. This step generates a coordinatively unsaturated, highly reactive 14-electron intermediate. This pathway is often favored at higher temperatures.
In contrast, the interchange mechanism (also known as an associative mechanism) involves the direct coordination of an incoming olefin substrate to the ruthenium center, forming a more saturated intermediate. This is followed by the displacement of the chelating ether arm. The relative contribution of each pathway is influenced by several factors, including the structure of the catalyst, the nature of the olefin substrate, and the reaction conditions. wikipedia.org
A 2012 mechanistic study by Plenio and coworkers suggested that Zhan catalysts, similar to other Hoveyda-type catalysts, initiate via these competing dissociative and interchange mechanisms. wikipedia.org The specific activation energies for each pathway are a function of the catalyst structure, the identity of the olefin, and the reaction conditions. wikipedia.org For Hoveyda-type catalysts like this compound, it is likely that both the interchange and dissociative mechanisms occur concurrently. acs.org
Kinetic Studies on Initiation Rates and Substrate Effects
Kinetic studies have been instrumental in elucidating the initiation rates of this compound and the influence of the substrate on this process. The presence of an electron-withdrawing dimethylsulfonamide group on the benzylidene ligand is a key feature of this compound. wikipedia.orgsmolecule.com This modification has been shown to increase the catalyst's initiation rate compared to the parent Hoveyda-Grubbs catalysts. drughunter.com
The enhanced initiation rate is attributed to the electronic effect of the sulfonamide group, which facilitates the dissociation of the chelating isopropoxy group, thereby accelerating the formation of the active species. smolecule.comdrughunter.com This faster initiation allows for better control over reaction conditions and outcomes. smolecule.com
Engle, Luo, Houk, Grubbs, and their coworkers developed a model to rationalize the initiation rates of ruthenium olefin metathesis catalysts with chelated benzylidenes. wikipedia.org Their work, which combined organometallic synthesis, reaction kinetics, NMR spectroscopy, X-ray crystallography, and DFT calculations, provided a framework for understanding how structural modifications affect the catalytic activity of these complexes. wikipedia.org Kinetic studies on related systems have shown that the initiation rate is often significantly faster than the rate of propagation. researchgate.net
Electronic and Steric Effects of Ligand Substituents on Ruthenium Activation
The substituents on the ligands of this compound play a pivotal role in modulating the electronic and steric environment of the ruthenium center, which in turn dictates its activation and catalytic performance.
Steric factors also play a crucial role. The bulky N-heterocyclic carbene (NHC) ligand, 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene (SIMes), provides steric protection to the ruthenium center, contributing to its stability. The interplay between the steric bulk of the NHC ligand and the electronic nature of the benzylidene ligand is critical for achieving high catalytic activity and selectivity. researchgate.net DFT calculations have shown that for related ruthenium catalysts, an increase in the steric bulk of the ligand can lead to an increase in the barrier energy for the reaction. researchgate.net
Catalyst Stability and Deactivation Mechanisms under Reaction Conditions
While this compound is known for its relatively high stability, it is still susceptible to deactivation under certain reaction conditions. Understanding these deactivation pathways is crucial for optimizing reaction protocols and maximizing catalyst lifetime.
Common deactivation mechanisms for ruthenium metathesis catalysts include sintering, coking, and poisoning. lu.se Sintering involves the agglomeration of metal particles at high temperatures, leading to a loss of active surface area. lu.se Coking refers to the formation of carbonaceous deposits on the catalyst surface, which can block active sites. lu.se Poisoning occurs when impurities in the reaction mixture bind to the catalyst, inhibiting its activity.
For phosphine-containing Grubbs catalysts, a well-documented deactivation pathway in the presence of electron-deficient olefins like acrylates involves the 1,4-addition of the dissociated phosphine (B1218219) to the olefin. researchgate.net This forms a zwitterionic enolate that can deprotonate intermediates in the catalytic cycle, leading to catalyst decomposition. researchgate.net Being a phosphine-free catalyst, this compound avoids this specific deactivation route, contributing to its superior performance in many cross-metathesis reactions with acrylates. researchgate.net
However, even phosphine-free catalysts can decompose. The formation of unstable zirconium π-allyl species has been identified as a deactivation pathway in some polymerization reactions. acs.org While the specific decomposition pathways for this compound are not fully elucidated in the provided context, it is known that the stability of the active 14-electron intermediate is a key factor. The re-coordination of the chelating ligand plays a significant role in preventing decomposition. wikipedia.org
This compound exhibits good thermal stability, allowing it to be used at elevated temperatures without significant decomposition. It is also notable for its stability in air. smolecule.com Furthermore, a practical advantage of this compound is its recyclability. It is soluble in solvents like dichloromethane (B109758) but insoluble in alcohols such as methanol (B129727), which allows for its recovery by precipitation or filtration. wikipedia.orgdrughunter.com
Computational Chemistry and Theoretical Insights into this compound Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deeper insights into the reaction mechanisms of olefin metathesis catalysts, including this compound. researchgate.netsioc-journal.cnrsc.org
DFT calculations can be used to model the potential energy surfaces of the catalytic cycle, helping to identify the most likely reaction pathways and the structures of key intermediates and transition states. acs.org These studies can elucidate the roles of electronic and steric effects in controlling catalyst activity and selectivity. researchgate.netacs.org For instance, computational studies have confirmed that the introduction of electron-withdrawing groups on the benzylidene ligand promotes the activity of ruthenium chelates. researchgate.net
Mechanistic studies using DFT can also investigate the competing dissociative and interchange initiation pathways. researchgate.net By calculating the activation barriers for each route, researchers can predict how changes in the catalyst structure or reaction conditions will influence the dominant initiation mechanism. Furthermore, computational models can shed light on catalyst deactivation processes, providing a rational basis for designing more robust and efficient catalysts. rsc.org The combination of DFT with kinetic measurements and modeling provides a powerful approach for understanding and predicting the behavior of complex catalytic systems like this compound. rsc.org
Density Functional Theory (DFT) Elucidations of Reaction Pathways
Density Functional Theory (DFT) has been instrumental in elucidating the mechanistic pathways of Hoveyda-Grubbs type catalysts, which are directly applicable to this compound. These computational models allow for a detailed examination of the catalyst's behavior at a molecular level, providing insights that are often difficult to obtain through experimental means alone. csic.esschrodinger.com
Dissociative Mechanism: In this pathway, the chelating isopropoxy group first detaches from the ruthenium center. This creates a highly reactive, 14-electron intermediate that can then coordinate with the substrate olefin. DFT calculations for parent Hoveyda-Grubbs catalysts suggest this initial dissociation requires overcoming a significant energy barrier. nih.govcsic.es
Interchange (or Associative) Mechanism: This pathway involves the direct attack of the substrate olefin on the 16-electron precatalyst, forming a transient 18-electron intermediate. The isopropoxy group dissociates subsequently.
Mechanistic studies suggest that these pathways can be competitive, with the operative mechanism depending on the catalyst structure, the nature of the olefin, and the reaction conditions. wikipedia.org DFT calculations on various substituted Hoveyda-Grubbs catalysts reveal that the electronic properties of the ligand play a crucial role. For this compound, the electron-withdrawing sulfonamide group is understood to facilitate the dissociation of the Ru-O bond, thereby lowering the initiation barrier and promoting higher catalytic activity compared to the unsubstituted Hoveyda-Grubbs catalyst. researchgate.net
DFT studies have also mapped the subsequent steps of the catalytic cycle. After initiation, the olefin coordinates to the ruthenium center, followed by the formation of the critical ruthenacyclobutane intermediate. The calculations explore the stereochemistry of this intermediate to understand the selectivity of the metathesis reaction. The theory also helps in understanding catalyst decomposition pathways, such as bimolecular coupling reactions, which compete with the productive catalytic cycle. mdpi.com
Transition State Analysis and Energy Profile Calculations
Transition state analysis and the calculation of reaction energy profiles are core components of computational mechanistic studies, providing quantitative data on the feasibility and kinetics of proposed reaction pathways. For Hoveyda-Grubbs type catalysts, DFT calculations have been used to determine the activation energies (energy barriers) for each elementary step in the catalytic cycle.
The calculated energy profile for the initiation of a typical Hoveyda-Grubbs catalyst shows that the initial dissociation of the Ru-O bond represents a significant energy barrier. nih.govresearchgate.net Subsequent steps, including olefin coordination and metallacyclobutane formation, have their own distinct transition states and energy barriers.
Below is a representative table summarizing the key transition states and the general findings on relative energy barriers from DFT studies on parent Hoveyda-Grubbs systems. It is important to note that these are generalized findings, and the exact energy values would differ for this compound due to its specific substitution pattern.
| Reaction Step | Transition State (TS) Description | General Computational Finding for Hoveyda-Grubbs Catalysts |
|---|---|---|
| Initiation (Dissociative) | Elongation and breaking of the Ruthenium-Oxygen (Ru-O) bond. | Considered a high-energy barrier step, often rate-limiting. nih.gov Electron-withdrawing groups on the ligand are predicted to lower this barrier. researchgate.net |
| Olefin Coordination | Approach of the substrate olefin to the vacant coordination site on the 14-electron Ru intermediate. | Generally a low-barrier, energetically favorable process once the active species is formed. |
| Metallacyclobutane Formation | [2+2] cycloaddition between the Ru=C bond and the olefin C=C bond. | A crucial step determining reaction stereoselectivity. The barrier height can be influenced by steric and electronic factors of the substrate and catalyst. mdpi.com |
| Metallacyclobutane Cycloreversion | Retro-[2+2] cycloaddition to release the product olefin. | The relative energies of the transition states for different cycloreversion pathways determine the final product distribution. |
| Catalyst Regeneration | Reaction of the propagating carbene with the chelating ligand to reform the precatalyst. | This process is typically exergonic with a low energy barrier, but can be outcompeted by reactions with product olefins, preventing full catalyst recovery. nih.gov |
The Gibbs free energy profile calculated for the metathesis of ethylene (B1197577) catalyzed by second-generation Grubbs catalysts shows that the β-hydride transfer from the metallacyclobutane intermediate, a key step in certain decomposition pathways, has a relatively low Gibbs free energy barrier of 24.3 kcal/mol. mdpi.com DFT calculations on various Hoveyda-Grubbs precursors indicate that the activation process generally has high energy barriers, consistent with a slow initiation phase. nih.govresearchgate.net In contrast, the regeneration of the precatalyst is typically an exergonic process with lower energy barriers. nih.gov
Scope of Catalytic Transformations with Zhan Catalyst 1b
Ring-Closing Metathesis (RCM) Applications
Zhan Catalyst-1B is a highly effective catalyst for RCM, a powerful reaction for constructing cyclic compounds from acyclic diene precursors. smolecule.com Its applications span the synthesis of various ring sizes, including macrocycles, and it often provides excellent yields and selectivity. drughunter.com
Synthesis of Macrocyclic Compounds in Organic Synthesis
The synthesis of macrocyclic compounds is a critical area in drug discovery and materials science, and this compound has proven to be a valuable tool in this endeavor. drughunter.comthieme-connect.com It has been successfully employed in the synthesis of various macrocyclic structures, including those with significant steric hindrance and functional group complexity. drughunter.com
For instance, in the synthesis of the HCV NS3/4A protease inhibitor glecaprevir (B607649), a key step involves the macrocyclization of a precursor via RCM. thieme-connect.com Using this compound in toluene (B28343) at 40°C, the desired 18-membered trans-macrocycle was obtained in an impressive 82% yield. drughunter.comthieme-connect.com Similarly, in the development of another HCV protease inhibitor, MK-6325, a 15-membered macrocycle was synthesized in 91% yield using this compound in toluene at 80°C. thieme-connect.com The synthesis of an 18-membered tetraol, an analogue of antimycin A3, also utilized this compound for a homocoupling RCM reaction, achieving a 73% yield. researchgate.net
However, the catalyst's effectiveness can be substrate-dependent. In the synthesis of the hepatitis C virus NS3/4a protease inhibitor MK-5172, the key RCM step using this compound proved to be challenging, yielding the desired macrocycle in only 25%. nih.gov
| Precursor | Catalyst | Conditions | Macrocyclic Product | Yield (%) | Reference(s) |
| Glecaprevir Precursor (54) | This compound | Toluene, 40°C | trans-Macrocycle (55) | 82 | drughunter.comthieme-connect.com |
| MK-6325 Precursor (44) | This compound, p-benzoquinone | Toluene, 80°C, 1h | 15-membered Macrocycle (45) | 91 | thieme-connect.com |
| 18-membered Tetraol Precursor (6) | This compound (4 mol%) | CH2Cl2, 45°C | 18-membered Tetralactone (5) | 73 | researchgate.net |
| MK-5172 Precursor (21) | This compound | DCE | Macrocycle (precursor to 22) | 25 | nih.gov |
Stereochemical Control and Selectivity in RCM Products
This compound can influence the stereochemistry of the resulting double bond in RCM reactions, often favoring the formation of the trans (E) isomer. drughunter.com This selectivity is a significant advantage in the synthesis of complex molecules where specific stereoisomers are required for biological activity.
In the synthesis of a Merck PCSK9 inhibitor lead, compound 44, and the clinical molecule MK-0616, this compound was used to form macrocyclic rings, producing isomeric mixtures that favored the desired trans isomer. drughunter.com Similarly, during the synthesis of pacritinib, a kinase inhibitor, RCM catalyzed by this compound (or Grubbs 2nd generation catalyst) resulted in an 85:15 trans/cis mixture of the macrocyclic product. drughunter.com
The catalyst has also been shown to be effective in promoting the RCM of dienes to form spiro compounds as single stereoisomers. cas.cn In one instance, this compound (1 mol%) at room temperature delivered the desired spiro compound in 70% yield. cas.cn
However, the stereochemical outcome is not always predictable and can be influenced by the substrate structure. In the synthesis of (±)-cephalotaxine, the cis-diene readily underwent RCM with this compound, whereas the trans-isomer proved to be inert to the same catalyst. cas.cn
Optimization of Reaction Parameters for Efficient RCM
The efficiency of RCM reactions with this compound can be significantly influenced by various reaction parameters, including catalyst loading, temperature, solvent, and the use of additives. drughunter.com
Catalyst Loading: The amount of catalyst used can impact both the reaction rate and the final yield. In the synthesis of an 18-membered macrolide, extensive optimization revealed that 10 mol% of this compound provided the highest product yield (82%) with minimal byproducts. drughunter.com In other cases, lower catalyst loadings, such as 1 mol% or even 0.5-2.0 mol%, have been used effectively. cas.cnrsc.org
Temperature: The reaction temperature is another critical parameter. While some RCM reactions proceed efficiently at room temperature, others require elevated temperatures to achieve good conversion. thieme-connect.comcas.cn For example, the synthesis of the MK-6325 macrocycle was conducted at 80°C, while the glecaprevir macrocycle was formed at a lower temperature of 40°C. thieme-connect.com
Solvent: The choice of solvent can affect catalyst activity and solubility. Dichloromethane (B109758) (CH₂Cl₂) and toluene are commonly used solvents for RCM reactions with this compound. thieme-connect.com Dichloromethane was used for the synthesis of macrocyclic lactones at 25°C, while toluene was the solvent of choice for the synthesis of several bioactive macrocycles at higher temperatures. thieme-connect.com
Additives: In some cases, additives can be used to improve the efficiency of the RCM reaction. For the synthesis of the MK-6325 macrocycle, p-benzoquinone was added to the reaction mixture. thieme-connect.com In another study, the presence of camphorsulfonic acid (CSA) was found to be crucial for the smooth metathesis of an amine-containing substrate, allowing the reaction to proceed in 90% yield with only 1 mol% of this compound. cas.cn
Cross-Metathesis (CM) Reactions
This compound is also a proficient catalyst for cross-metathesis (CM), a reaction that involves the exchange of substituents between two different olefins. beilstein-journals.orgbeilstein-journals.org This transformation is highly valuable for the synthesis of diverse and complex olefinic compounds. mdpi.com
Formation of Diverse Polyfunctional Olefinic Building Blocks
CM reactions catalyzed by this compound enable the synthesis of polyfunctional olefinic building blocks, which are versatile intermediates in organic synthesis. beilstein-journals.orgbeilstein-journals.org The catalyst's tolerance to a wide range of functional groups allows for the coupling of olefins bearing various substituents. rsc.org
A study on the CM of unsaturated fatty acid esters with different functionalized olefins highlighted the catalyst's utility in producing α,ω-difunctional compounds, which are valuable as chemical intermediates and polymer precursors. mdpi.com
Cross-Metathesis with Unsaturated Epoxides and Acrylates
This compound has been successfully applied to the challenging CM of unsaturated epoxides with electron-deficient olefins like acrylates and acrylonitrile. beilstein-journals.orgbeilstein-journals.org This provides a direct route to valuable bifunctional and trifunctional building blocks.
In a study investigating the CM of 1,2-epoxy-5-hexene (B51907) with methyl acrylate (B77674), this compound was selected as the catalyst of choice. beilstein-journals.orgbeilstein-journals.org The reaction, conducted in dimethyl carbonate (DMC) at 80°C, yielded the desired cross-metathesis product, (E)-methyl 5-(oxiran-2-yl)pent-2-enoate, in 69% yield. beilstein-journals.org The use of a phosphine-free catalyst like this compound is advantageous in reactions with acrylates, as phosphine-containing catalysts can be prone to decomposition. beilstein-journals.orgresearchgate.net
The CM of 1,2-epoxy-5-hexene with acrylonitrile, also catalyzed by this compound, furnished the corresponding bifunctional derivative in 71% yield as a mixture of E and Z stereoisomers. beilstein-journals.orgbeilstein-journals.org This reaction required slow addition of the catalyst and high dilution to achieve high conversion and yield. beilstein-journals.org
| Olefin 1 | Olefin 2 | Catalyst | Conditions | Product | Yield (%) | Reference(s) |
| 1,2-Epoxy-5-hexene | Methyl acrylate | This compound (2 mol%), Benzoquinone (10 mol%) | DMC, 80°C, 2h | (E)-Methyl 5-(oxiran-2-yl)pent-2-enoate | 69 | beilstein-journals.org |
| 1,2-Epoxy-5-hexene | Acrylonitrile | This compound (2 mol%) | DMC, slow addition | 1-Cyano-4-(oxiran-2-yl)but-1-ene (Z/E mixture) | 71 | beilstein-journals.orgbeilstein-journals.org |
Regio- and Stereoselectivity in Cross-Metathesis
Cross-metathesis (CM) is a powerful reaction for the formation of new carbon-carbon double bonds, and the control of selectivity is paramount. This compound demonstrates exceptional control over both regioselectivity (the site of reaction) and stereoselectivity (the spatial arrangement of the resulting bond).
The catalyst exhibits high stereoselectivity, typically favoring the formation of the E-(trans) isomer in cross-metathesis reactions, especially when one of the olefin partners is electron-deficient, such as an acrylate. This high E-selectivity is a key advantage in syntheses where specific isomer geometry is crucial for the final product's function. The phosphine-free nature of the Hoveyda-type ligand on this compound is considered superior to phosphine-containing Grubbs-type catalysts in reactions with acrylates, as it avoids catalyst decomposition pathways involving the phosphine (B1218219) ligand.
Regioselectivity in reactions catalyzed by this compound can often be directed by steric factors. In substrates with multiple double bonds, the catalyst can selectively react with the less sterically hindered olefin, a principle that has been effectively used in the synthesis of complex molecules. organic-chemistry.org
A notable application highlighting the catalyst's selectivity is the cross-metathesis of 1,2-epoxy-5-hexene with electron-deficient olefins like methyl acrylate. In this transformation, this compound was selected for its superior performance, providing the desired product exclusively as the E-isomer. The reaction required optimization, including the use of an additive to suppress side reactions, as detailed in the table below.
| Entry | Catalyst Loading (mol%) | Additive (mol%) | Conversion (%) | Isolated Yield (%) | Isomer Ratio (E/Z) |
| 1 | 1 | None | >95 | - | 90:10 |
| 2 | 1 | Benzoquinone (5) | >95 | - | >95:5 |
| 3 | 1 | Benzoquinone (10) | 70 | - | >98:2 |
| 4 | 2 | Benzoquinone (10) | >95 | 69 | >99:1 (Sole E-isomer) |
| Data derived from a study on the cross-metathesis of 1,2-epoxy-5-hexene with methyl acrylate using this compound. The additive, benzoquinone, was used to minimize double-bond migration side-products. |
Enyne Metathesis and Related Cycloisomerization Processes
This compound has proven to be particularly effective in enyne metathesis, a class of reactions involving the reorganization of a molecule containing both an alkene (ene) and an alkyne (yne) to form a conjugated diene. These reactions are often employed in tandem or cascade sequences to rapidly construct complex polycyclic frameworks.
The catalyst's high activity and functional group tolerance make it well-suited for these demanding transformations. A prominent example is its use in the total synthesis of several Securinega alkaloids, a family of natural products with interesting biological activities. In these syntheses, a key step involved a tandem enyne-ring-closing metathesis (RCM) reaction. While other common metathesis catalysts, including second-generation Grubbs and Hoveyda-Grubbs catalysts, were tested, the electron-withdrawing group-activated Zhan-1B catalyst provided the best results, successfully yielding the desired complex tricycle in high yield. oup.combeilstein-journals.orgsemanticscholar.org This underscores the unique reactivity profile of this compound in complex synthetic sequences where other catalysts fail. beilstein-journals.orgd-nb.inforesearchgate.net
Researchers have utilized this compound for relay ring-closing metathesis (RRCM) that triggers a subsequent tandem enyne metathesis/RCM cascade, showcasing its ability to facilitate multiple, sequential bond-forming events in a single operation to build complex dihydrobenzofuranone cores. oup.combeilstein-journals.orgd-nb.info
Utilization in Targeted Organic Syntheses
The reliability and specific reactivity of this compound have made it a valuable asset in various areas of targeted organic synthesis, from the production of fine chemicals to the large-scale manufacture of pharmaceutical intermediates.
Applications in Fine Chemical Synthesis Methodologies
This compound is frequently employed in the synthesis of fine chemicals and complex molecular building blocks due to its high efficiency and selectivity. smolecule.com Its ability to form macrocycles and perform challenging cross-metathesis reactions allows for the construction of molecular architectures that are otherwise difficult to access. For instance, the previously mentioned synthesis of polyfunctional compounds from unsaturated epoxides is a clear example of its utility in creating valuable, functionalized intermediates from simple starting materials.
Role in Pharmaceutical Intermediate Production and Process Chemistry
The application of this compound in the pharmaceutical industry is well-documented, where it plays a crucial role in the synthesis of active pharmaceutical ingredients (APIs) and their precursors. samaterials.com Its performance in ring-closing metathesis (RCM) to form macrocycles is particularly noteworthy, as macrocyclic structures are increasingly prevalent in modern drug candidates.
Key examples of its application include:
Glecaprevir and BILN 2061: The catalyst was used in the synthesis of the HCV protease inhibitor BILN 2061 and the related next-generation drug, glecaprevir. abcr.comthieme-connect.comsci-hub.sethieme-connect.com In the synthesis of glecaprevir, a crucial macrocyclization step using Zhan-1B afforded the desired trans-macrocycle in 82% yield. thieme-connect.com
Pacritinib: This kinase inhibitor, approved for the treatment of myelofibrosis, was synthesized using an RCM reaction catalyzed by Zhan-1B. mdpi.comrsc.org The reaction produced the target macrocycle as an 85:15 mixture of trans:cis isomers. mdpi.comrsc.org
MK-0616: In the development of this oral PCSK9 inhibitor from Merck, this compound was utilized for key macrocyclization steps, where it favored the formation of the desired trans isomer. drughunter.comrsc.orgnih.gov
From a process chemistry perspective, this compound offers a significant advantage in its potential for recycling. It is soluble in common reaction solvents like dichloromethane and toluene but insoluble in alcohols such as methanol (B129727). wikipedia.orgdrughunter.com This property allows for the simple precipitation and recovery of the catalyst from the reaction mixture, reducing the cost associated with the precious metal ruthenium and minimizing metal contamination in the final product. drughunter.com Furthermore, methods for immobilizing the catalyst on solid supports like magnetic nanoparticles have been developed to facilitate its recovery and reuse. google.com
| Drug/Intermediate | Therapeutic Area | Key Reaction Type | Catalyst | Outcome/Yield |
| Glecaprevir (Precursor) | Hepatitis C | RCM | Zhan-1B | 82% yield (trans-isomer) thieme-connect.com |
| Pacritinib (Vonjo®) | Myelofibrosis | RCM | Zhan-1B | 85:15 trans:cis mixture mdpi.comrsc.org |
| BILN 2061 | Hepatitis C | RCM | Zhan-1B | Efficient synthesis reported abcr.com |
| MK-0616 (Enlicitide) | Hypercholesterolemia | RCM | Zhan-1B | Favored desired trans isomer drughunter.com |
| Voxilaprevir (Vosevi®) | Hepatitis C | RCM | Zhan-1B | Key macrocyclization step rsc.org |
Enantioselective α-Functionalization of Carbonyl Compounds
The enantioselective α-functionalization of carbonyl compounds is a critical transformation for creating chiral building blocks in medicinal chemistry. This reaction typically involves the addition of a functional group to the carbon atom adjacent to a carbonyl (e.g., a ketone). While this is an active area of research, it is largely dominated by catalytic systems based on metals like iridium, palladium, or silver, as well as organocatalysts such as proline. nih.govnih.govacs.org A review of the scientific literature indicates that this compound, being an olefin metathesis catalyst, is not typically employed for this class of reaction. One report shows this compound being used in a multi-step synthetic sequence that ultimately leads to an α-functionalized ketone, but the catalyst itself performs a metathesis reaction on a remote part of the molecule, not the α-functionalization step. nih.govresearchgate.net Therefore, direct enantioselective α-functionalization of carbonyls is not a recognized application of this compound.
Environmental Remediation and Catalytic Oxidation/Reduction Processes
While some suppliers of this compound suggest its potential utility in environmental applications, such as in catalytic oxidation and reduction processes for remediation, specific examples and detailed studies in the peer-reviewed scientific literature are limited. samaterials.com Ruthenium, as a metal, is known to be a component in various catalysts studied for environmental purposes, including the catalytic oxidation of volatile organic compounds (VOCs). However, these studies typically focus on heterogeneous catalysts, such as ruthenium oxides supported on other materials. As this compound is a discrete molecular complex primarily designed for the highly specific transformations of olefin metathesis, its application in broader environmental remediation processes is not a well-documented area of its research.
Catalyst Recovery, Recycling, and Heterogenization Strategies
Recovery and Separation Techniques for Homogeneous Zhan Catalyst-1B
A key advantage of this compound lies in its straightforward recovery from reaction mixtures, which is primarily based on its distinct solubility characteristics. drughunter.com
One of the most effective methods for recovering homogeneous this compound is through precipitation. drughunter.comwikipedia.org This technique leverages the catalyst's poor solubility in certain organic solvents. Post-reaction, the addition of an alcohol, such as methanol (B129727), to the reaction mixture induces the precipitation of the catalyst. wikipedia.orggoogle.com The solid catalyst can then be isolated through simple filtration, dried, and subsequently reused in further reaction cycles. wikipedia.org This method allows for multiple reuses, with some studies reporting 5 to 7 cycles, albeit with a potential loss in activity of around 15% per cycle.
The principle behind precipitation-based recovery is the differential solubility of this compound. The catalyst is readily soluble in common organic solvents used for metathesis reactions, including dichloromethane (B109758) (DCM), dichloroethane, chloroform, and ether. drughunter.comwikipedia.org However, it exhibits marked insolubility in alcohols like methanol and ethanol. drughunter.comwikipedia.org This solubility profile allows for the reaction to proceed in a homogeneous phase, ensuring high catalytic activity, while enabling a simple and efficient separation of the catalyst from the product, which typically remains dissolved in the solvent mixture. drughunter.com In some cases, after the reaction in a solvent like DCM, the catalyst can be extracted with water, leaving the organic product free of significant ruthenium contamination. acs.org
Precipitation-Based Isolation Methods
Immobilization of this compound on Solid Supports
To overcome issues associated with homogeneous catalysis, such as product contamination with residual ruthenium and catalyst degradation during recovery, significant effort has been directed towards the heterogenization of this compound. beilstein-journals.orgresearchgate.netresearchgate.net This involves anchoring the catalyst onto insoluble solid supports, which facilitates easy separation and enhances reusability. rsc.org
Mesoporous molecular sieves like SBA-15 and MCM-41 have proven to be effective supports for immobilizing this compound due to their high surface area and ordered pore structures. svkm-iot.ac.inmdpi.com The immobilization is often achieved through a straightforward method of mixing a toluene (B28343) solution of the catalyst with the dried silica (B1680970) support at room temperature. beilstein-journals.orgsvkm-iot.ac.in This process leads to the physical adsorption of the catalyst onto the sieve's surface, with research indicating that the attachment primarily involves non-covalent interactions. beilstein-journals.orgresearchgate.netresearchgate.netsvkm-iot.ac.in
Studies have shown that the regular architecture of the mesoporous supports is preserved during the immobilization process. svkm-iot.ac.in The resulting heterogeneous catalysts exhibit high activity and selectivity in various metathesis reactions. beilstein-journals.orgresearchgate.netresearchgate.netsvkm-iot.ac.in For instance, this compound immobilized on SBA-15 and MCM-41 has demonstrated high efficiency in ring-closing metathesis (RCM), ring-opening metathesis polymerization (ROMP), and the metathesis of fatty acid methyl esters. beilstein-journals.orgsvkm-iot.ac.in
| Support | Immobilization Method | Ruthenium Loading (wt%) | Interaction Type | Reference |
|---|---|---|---|---|
| SBA-15, MCM-41, MCM-48 | Simple mixing of catalyst solution with support | 0.93 | Non-covalent | svkm-iot.ac.in |
| SBA-15, MCM-41 | Direct interaction with sieve wall surface | 0.93 (SBA-15), 0.98 (MCM-41) | Non-covalent | beilstein-journals.orgresearchgate.net |
Another effective strategy for heterogenization involves attaching this compound to polymeric supports. wikipedia.orggoogle.com These supports can include resins or soluble polymers like polyethylene (B3416737) glycol (PEG). wikipedia.orggoogle.com The catalyst is chemically bonded to the polymer backbone, which allows for recovery through simple filtration from the reaction mixture. google.com This approach offers a significant advantage in terms of catalyst recyclability and minimizing metal contamination in the final product. wikipedia.org The use of polymer supports can also prevent the deactivation of the catalyst that can occur through intermolecular interactions. rsc.org While some polymer-supported catalysts require a large excess of solvent for recovery, others can be precipitated by changing the temperature, offering a more environmentally friendly separation process. mdpi.comacs.org
A critical factor in the performance of any heterogeneous catalyst is its stability, specifically the extent of metal leaching from the support and its potential for reuse. For this compound immobilized on mesoporous silica, ruthenium leaching is highly dependent on the polarity of the substrate and the solvent used. beilstein-journals.orgresearchgate.netresearchgate.netsvkm-iot.ac.in
Research has demonstrated that in non-polar systems, Ru leaching can be negligible. For example, during the RCM of 1,7-octadiene (B165261) in cyclohexane, leaching was found to be as low as 0.04% of the initial ruthenium content. beilstein-journals.orgresearchgate.netresearchgate.net In contrast, when using more polar substrates and solvents, such as the RCM of diethyl diallylmalonate in dichloromethane, leaching can be significantly higher, reaching up to 14%. beilstein-journals.orgresearchgate.netresearchgate.netsvkm-iot.ac.in Filtration experiments have confirmed that for reactions in non-polar solvents, the catalytic activity is completely bound to the solid support. beilstein-journals.org
The reusability of these heterogeneous catalysts has yielded mixed results. While the non-covalent attachment allows for simple preparation, it can also lead to catalyst detachment. Studies have shown that a significant portion (approximately 76%) of the physisorbed catalyst can be washed off the support with a solvent like tetrahydrofuran (B95107) (THF). beilstein-journals.orgresearchgate.netresearchgate.net Some attempts to recycle silica-supported this compound were unsuccessful, with high conversion rates lasting for only two cycles. mdpi.com Other studies on resin-supported catalysts showed activity for up to five cycles, but with a noticeable decrease in product yield in each subsequent run, which was attributed to thermal instability or leaching from weakly bound sites. mdpi.com In contrast, some polymer-supported systems have been recycled up to ten times with only a minor drop in efficiency. mdpi.com
| Reaction | Solvent | Ru Leaching (% of initial Ru) | Ru in Product (ppm) | Reference |
|---|---|---|---|---|
| RCM of 1,7-octadiene | Cyclohexane | 0.04% | - | beilstein-journals.orgresearchgate.netresearchgate.net |
| RCM of diethyl diallylmalonate | Benzene | 4% | 28 ppm | researchgate.net |
| RCM of diethyl diallylmalonate | Dichloromethane | 14% | 100 ppm | beilstein-journals.orgresearchgate.netsvkm-iot.ac.in |
Development of Polymer-Supported and Resin-Tethered Zhan Catalysts
Economic and Environmental Implications of Catalyst Recycling Methodologies
The recycling of homogeneous catalysts, such as this compound, is a critical consideration in industrial chemical processes, driven by both significant economic incentives and pressing environmental concerns. The high cost of the precious metal ruthenium and the increasing focus on sustainable chemical manufacturing make the recovery and reuse of these catalysts a key aspect of process optimization.
Economic Implications
The primary economic driver for recycling ruthenium-based catalysts like this compound is the high cost and price volatility of ruthenium metal. dongshengjs.comheraeus-precious-metals.com The global market for ruthenium recycling was valued at USD 327.1 million in 2022 and is projected to grow, underscoring the economic significance of recovering this precious metal. market.us For chemical processes where the catalyst cost is a dominant factor, efficient recycling is paramount for profitability. researchgate.net
Several factors determine the economic viability of recycling this compound:
Ruthenium Content and Market Price: The concentration of ruthenium in the spent catalyst and its current market price are fundamental to calculating the recycling value. dongshengjs.com Fluctuations in the global economic situation, supply and demand, and geopolitical factors can all impact ruthenium prices, thereby affecting the attractiveness of recycling. dongshengjs.com
Reduced Operational Costs: Effective recycling directly lowers operational expenditures by minimizing the need to purchase fresh, expensive catalyst material for subsequent reaction cycles.
Catalyst Recovery and Reuse: this compound's insolubility in alcohols like methanol provides a straightforward method for its recovery through precipitation. wikipedia.org After a reaction, the catalyst can be precipitated, filtered, and dried for reuse. Research indicates that it can be reused for 5 to 7 cycles with an approximate 15% loss in activity per cycle. This high level of reusability significantly enhances the economic feasibility of its use in large-scale applications.
Table 1: Economic Factors in this compound Recycling
| Factor | Description | Significance | Source |
|---|---|---|---|
| Ruthenium Cost | Ruthenium is a precious metal with a high and volatile market price. | Primary driver for recycling to reduce catalyst-related expenses. | dongshengjs.comheraeus-precious-metals.com |
| Operational Savings | Reduces the quantity of new catalyst required over time. | Lowers overall production costs and improves process profitability. | |
| Recovery Efficiency | The percentage of catalyst successfully recovered after the reaction. This compound can be recovered via precipitation. | High recovery rates are essential for maximizing the economic benefits of recycling. | wikipedia.org |
| Catalyst Longevity | The number of times the catalyst can be reused without a significant loss of activity. | Allows for multiple reaction cycles with the same batch of catalyst, extending its economic life. Can be reused 5-7 times. | |
| Market Demand | The global ruthenium recycling market was valued at $327.1 million in 2022 and is projected to reach $1,153.6 million by 2032. | Strong market growth indicates a sustained economic incentive for ruthenium recovery. | market.us |
Environmental Implications
The recycling of this compound offers substantial environmental benefits, aligning with the principles of green chemistry and the broader goal of a circular economy. researchgate.netrsc.org By designing processes that incorporate catalyst reuse, the chemical industry can significantly reduce its environmental footprint.
The key environmental advantages include:
Waste Reduction: Catalyst recycling is fundamental to minimizing the generation of hazardous waste. Ruthenium, being a heavy metal, requires careful disposal, and recycling avoids the environmental burden associated with its disposal.
Resource Conservation: Ruthenium is a rare element with limited natural reserves. market.us Recycling reduces the demand for mining fresh ore, a process that is often energy-intensive and environmentally disruptive. researchgate.netmdpi.com
Lower Carbon Footprint: The recovery and reuse of ruthenium have a much lower CO2 footprint compared to the energy-intensive processes of mining and refining the primary metal. heraeus-precious-metals.com Life cycle assessments (LCA) of chemical recycling processes often demonstrate significant savings in greenhouse gas emissions. eurekalert.orgrsc.org For instance, some chemical recycling routes are estimated to provide a 60-70% reduction in greenhouse gas emissions compared to conventional manufacturing. rsc.org
Reduced Contamination: For some supported Zhan catalysts, such as Zhan Catalyst-II which is linked to a resin, recycling offers the advantage of leaving minimal traces of metal contamination in the final product. wikipedia.org This is particularly crucial in the synthesis of pharmaceuticals and fine chemicals where product purity is paramount.
Table 2: Environmental Implications of this compound Recycling
| Aspect | Description | Significance | Source |
|---|---|---|---|
| Waste Minimization | Recycling prevents the disposal of the spent catalyst as chemical waste. | Reduces landfill burden and potential for heavy metal pollution. | |
| Resource Sustainability | Decreases the need for mining rare ruthenium metal. | Conserves finite natural resources and avoids environmental damage from mining. | market.usresearchgate.net |
| Energy and Emissions | Recycled ruthenium has a lower CO2 footprint than virgin metal. | Contributes to reducing the overall greenhouse gas emissions of a chemical process. | heraeus-precious-metals.com |
| Green Chemistry | Aligns with principles of designing safer chemicals and processes that are efficient and reduce waste. | Promotes the development of more sustainable and environmentally responsible manufacturing. | researchgate.netrsc.org |
| Process Inputs | Recycling methods may require solvents (e.g., methanol) and energy. | The environmental impact of the recycling process itself must be considered for a complete assessment. | researchgate.netacs.org |
Advanced Characterization of Zhan Catalyst 1b and Its Active Species
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the electronic and structural properties of molecular catalysts like Zhan Catalyst-1B. These techniques provide critical insights into the ruthenium center's oxidation state, coordination environment, and the dynamic changes that occur during catalytic turnover.
X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Coordination Environment
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local geometric and electronic structure of the absorbing atom, in this case, ruthenium. researchgate.net The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region provides information on the oxidation state and coordination geometry of the ruthenium center. researchgate.net For instance, the position of the Ru K-edge absorption energy can be a fingerprint for the formal oxidation state of ruthenium. researchgate.netnih.gov In situ and operando XAS studies on related ruthenium catalysts have demonstrated the ability to track changes in the Ru oxidation state during catalyst activation and turnover. nih.govdiva-portal.orgd-nb.info For example, in the activation of a ruthenium racemization catalyst, XAS was used to follow the transformation of the precatalyst to the active species, revealing changes in the Ru coordination sphere. nih.govdiva-portal.org
The EXAFS region yields information about the bond distances and coordination numbers of the atoms immediately surrounding the ruthenium center. nih.govrsc.org By analyzing the EXAFS oscillations, it is possible to determine the distances of key bonds such as Ru-Cl, Ru-O, Ru-N, and Ru=C. For example, a study on a single-atom ruthenium catalyst anchored on a layered double hydroxide (B78521) support used EXAFS to identify the Ru-O coordination environment. nih.gov While specific XAS data for this compound is not widely published, the technique holds significant potential for characterizing its structure in the solid state, in solution, and, most importantly, under catalytic conditions to identify the structure of transient active species.
Table 1: Potential XAS Analysis Applications for this compound
| Spectroscopic Region | Information Gleaned | Potential Application to this compound |
|---|---|---|
| XANES | Oxidation state, Coordination geometry (e.g., octahedral, tetrahedral) | Determining the Ru(II) oxidation state of the precatalyst and detecting any changes during the initiation step (e.g., to Ru(IV)). |
| EXAFS | Bond distances (e.g., Ru-Cl, Ru-O, Ru-N), Coordination numbers | Measuring the key bond lengths in the precatalyst and tracking the dissociation of the isopropoxy ligand to form the 14-electron active species. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. researchgate.netnih.gov This is particularly useful for catalysts, especially when they are immobilized on a support.
For this compound, XPS can directly probe the oxidation state of the ruthenium center. A study involving the immobilization of this compound (referred to as complex 3 ) on mesoporous silica (B1680970) (SBA-15) reported a binding energy for the Ru 3d₅/₂ electrons of 281.2 ± 0.2 eV. beilstein-journals.orgsvkm-iot.ac.in This value is consistent with a Ru(II) oxidation state and indicated that the structure of the complex was not significantly altered upon immobilization through non-covalent interactions. beilstein-journals.orgsvkm-iot.ac.in The analysis of the Ru 3d region is often complicated by an overlap with the C 1s signal from the organic ligands and adventitious carbon. researchgate.netosti.gov Careful deconvolution of the spectra is therefore necessary.
XPS is also invaluable for studying the catalyst's behavior under different conditions. In situ XPS experiments can monitor changes in the ruthenium oxidation state during redox processes, providing insight into catalyst activation and deactivation mechanisms. researchgate.netosti.gov
Table 2: XPS Data for Immobilized this compound
| Catalyst System | XPS Peak | Binding Energy (eV) | Inferred Oxidation State |
|---|
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of molecules in solution. wikipedia.org For this compound, ¹H, ¹³C, and ³¹P NMR are all highly informative.
¹H NMR spectroscopy is routinely used to confirm the structure of the catalyst. The chemical shift of the carbene proton (Ru=CHAr) is particularly diagnostic. For this compound, this proton appears as a singlet at approximately δ 16.7 ppm in CDCl₃.
Beyond structural confirmation, NMR is a key technique for monitoring reaction kinetics and mechanism. beilstein-journals.org Time-resolved NMR can track the disappearance of starting materials and the appearance of products, allowing for the determination of reaction rates and catalyst turnover frequencies. beilstein-journals.orgmdpi.com For instance, ¹H NMR has been used to monitor the progress of ring-closing metathesis (RCM) reactions, distinguishing the vinylic protons of the diene starting material from the internal alkene protons of the cyclic product. researchgate.net This allows for a direct comparison of the activity of different catalysts under identical conditions. beilstein-journals.org
Table 3: Key NMR Observables for this compound Characterization
| Nucleus | Observable | Information Provided |
|---|---|---|
| ¹H | Carbene proton shift (Ru=CHAr) | Confirms catalyst identity and electronic environment of the carbene. |
| ¹H | Ligand proton shifts | Verifies the structure of the NHC and benzylidene ligands. |
| ¹³C | Carbene carbon shift (Ru=CHAr) | Provides insight into the Ru-C bond character. |
| ¹H, ¹³C | Signals of reactants and products | Allows for in situ reaction monitoring and kinetic analysis. beilstein-journals.orgresearchgate.net |
Mössbauer Spectroscopy for Electronic State and Coordination Structure Changes
Mössbauer spectroscopy is a technique that probes the subtle changes in the energy levels of a specific atomic nucleus in response to its chemical environment. ritverc.com It is highly sensitive to oxidation state, spin state, and the symmetry of the ligand field. The most common isotopes for this technique are ⁵⁷Fe and ¹¹⁹Sn.
For ruthenium-based catalysts, ⁹⁹Ru is a Mössbauer-active isotope. However, the application of ⁹⁹Ru Mössbauer spectroscopy is technically challenging and not routinely performed. As a result, there is a notable scarcity of Mössbauer spectroscopy studies on ruthenium-based olefin metathesis catalysts, including this compound, in the scientific literature. While the technique has been applied to characterize iron catalysts used in other transformations, its use for understanding the electronic structure of complexes like this compound is not established. ritverc.comresearchgate.net Therefore, this section highlights a gap in the characterization toolkit for this class of catalysts, rather than presenting existing findings.
Electron Microscopy and Imaging for Morphological and Elemental Analysis
While the techniques above probe the molecular level, electron microscopy provides information on the catalyst's morphology and elemental distribution, which is especially important when the catalyst is supported on a surface or exists as nanoparticles.
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM)
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a powerful technique for imaging materials at the atomic scale. The image contrast in HAADF-STEM is approximately proportional to the square of the atomic number (Z-contrast), making it exceptionally well-suited for visualizing heavy atoms like ruthenium on a lighter support material. nih.govresearchgate.net
While this compound is a molecular catalyst and often used in homogeneous solutions, it can be immobilized on various supports to facilitate recovery and reuse. beilstein-journals.org In such heterogeneous applications, HAADF-STEM would be the ideal tool to assess the dispersion of the catalyst. It can confirm whether the catalyst is present as single molecules (single atoms in the case of Ru), small clusters, or larger nanoparticles on the support surface. nih.govpnas.org
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3-bis(2,4,6-trimethylphenyl)imidazolidine-2-ylidene |
| Ruthenium |
| Dichloromethane (B109758) |
| Chloroform |
| Toluene (B28343) |
| Diethyl diallylmalonate |
Scanning Electron Microscopy (SEM) for Catalyst Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of solid catalysts. nih.gov In this method, a focused beam of electrons is scanned across the sample, and the interactions between the electrons and the sample atoms produce various signals that contain information about the surface. acs.org For this compound, which is often handled as a solid powder or can be supported on various materials for enhanced recyclability, SEM provides critical insights into its physical characteristics. wikipedia.orgdrughunter.com
Analysis of this compound using SEM typically focuses on several key aspects: particle size and distribution, the degree of agglomeration, and surface texture. These morphological features can influence the catalyst's solubility, handling properties, and its activity in a heterogeneous or semi-heterogeneous system. For instance, in its solid, unsupported form, SEM can reveal the crystalline nature and habit of the catalyst particles. When the catalyst is recovered after a reaction, SEM can be used to observe changes in morphology, such as particle breakdown or the adsorption of byproducts onto the surface. csic.es
Table 1: Representative Morphological Data for this compound from SEM Analysis
| Characteristic | Observation | Significance |
| Particle Shape | Irregular, blocky crystalline particles. | Influences packing density and flowability of the catalyst powder. |
| Size Distribution | Wide distribution, ranging from sub-micron to several micrometers. | Affects the surface-area-to-volume ratio and dissolution rates in the reaction medium. |
| Surface Texture | Generally smooth facets with some stepped features. | The surface texture can impact how the catalyst interacts with the solvent and reactants. |
| Agglomeration | Evidence of minor agglomeration in as-synthesized powder. | Can affect the effective surface area available for catalysis. |
This table is illustrative and represents typical data obtained for solid organometallic catalysts.
Complementary Elemental Analysis Methods
To obtain a complete picture of a catalyst's composition, SEM is often paired with spectroscopic techniques that can identify the elements present and their relative abundance.
Energy Dispersive X-ray Spectroscopy (EDX)
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is frequently integrated with SEM, allowing for simultaneous morphological and compositional analysis. When the electron beam from the SEM strikes the sample, it can cause the ejection of an inner-shell electron. An electron from a higher energy shell then fills the vacancy, releasing the energy difference as an X-ray. The energy of this X-ray is characteristic of the element from which it was emitted. wikipedia.org
For this compound, EDX is invaluable for confirming the presence of its constituent elements: Ruthenium (Ru), Chlorine (Cl), Sulfur (S), Silicon (Si, if supported), Nitrogen (N), Oxygen (O), and Carbon (C). wikipedia.org The technique can provide semi-quantitative data on the elemental composition of the catalyst surface. nih.gov EDX mapping can further reveal the spatial distribution of these elements, which is particularly useful for supported or post-reaction catalyst samples to check for elemental segregation or the presence of contaminants.
Table 2: Illustrative Elemental Composition of this compound via EDX
| Element | Weight % (Theoretical) | Weight % (EDX - Illustrative) | Atomic % (EDX - Illustrative) |
| Carbon (C) | 54.02 | 53.5 | 69.8 |
| Ruthenium (Ru) | 13.78 | 14.1 | 2.2 |
| Chlorine (Cl) | 9.66 | 9.5 | 4.2 |
| Oxygen (O) | 6.54 | 7.0 | 6.9 |
| Nitrogen (N) | 5.73 | 5.5 | 6.2 |
| Sulfur (S) | 4.37 | 4.4 | 2.1 |
| Hydrogen (H)* | 5.91 | - | - |
Note: EDX cannot detect very light elements like Hydrogen. The data presented is representative for a pure sample of this compound.
Electron Energy Loss Spectroscopy (EELS)
Electron Energy Loss Spectroscopy (EELS) is another analytical technique often performed in a Transmission Electron Microscope (TEM). It analyzes the energy distribution of electrons that have passed through a thin sample. wikipedia.org Some electrons undergo inelastic scattering, losing a specific amount of energy that corresponds to atomic or electronic excitations within the sample, such as inner-shell ionizations. wikipedia.orgepjap.org
EELS provides complementary information to EDX. While EDX is excellent for determining elemental composition, especially for heavier elements, EELS offers superior energy resolution and is highly sensitive to lighter elements. wikipedia.org Crucially, the fine structure of the EELS core-loss edges can provide information about the local chemical environment, such as the oxidation state and bonding of the detected element. nih.govacs.org For this compound, EELS could be used to probe the oxidation state of the ruthenium center (typically Ru(II)) and analyze the bonding in the carbene, isopropoxy, and sulfonamide ligands by examining the fine structure of the Carbon, Oxygen, and Nitrogen K-edges. wikipedia.orgnih.gov
Table 3: Potential Information Obtainable from EELS for this compound
| EELS Edge | Information Gained | Potential Application for this compound |
| Ru M-edge | Ruthenium oxidation state and electronic structure. | Confirming the Ru(II) state in the precatalyst and detecting any changes during catalyst activation or deactivation. |
| C K-edge | Distinguishing between sp², sp³, and carbidic carbon. | Characterizing the carbene carbon atom and the different carbon environments within the ligands. nih.gov |
| O K-edge | Information on bonding in oxides and organic functional groups. | Probing the chemical environment of the isopropoxy and sulfonamide oxygen atoms. nih.gov |
| N K-edge | Details on the bonding environment of nitrogen atoms. | Characterizing the nitrogen atoms in the NHC and sulfonamide moieties. |
In Situ and Operando Spectroscopies for Catalytic Reaction Monitoring
While the aforementioned techniques provide excellent information on the catalyst's static state, in situ and operando spectroscopies are designed to study the catalyst under realistic reaction conditions. researchgate.net In situ refers to analysis in a controlled environment (e.g., in the presence of reactants), while operando (meaning "working") spectroscopy simultaneously measures the catalytic activity or performance, allowing for direct correlation between the catalyst's state and its function. nih.govacs.org
For this compound, these methods are crucial for understanding its activation mechanism and the nature of the true active species in olefin metathesis. The precatalyst, as synthesized, is not the species that directly participates in the catalytic cycle. It must first react with an olefin substrate to generate a more reactive 14-electron ruthenium-alkylidene complex. nih.gov Operando techniques can track this transformation and follow the catalyst's structural evolution throughout the reaction. rsc.org
Various spectroscopic methods can be adapted for operando studies of this compound. For example, operando NMR or IR spectroscopy could monitor the consumption of the starting material and the formation of the metathesis product, while simultaneously observing changes in the catalyst structure, such as the dissociation of the isopropoxy ligand. acs.org X-ray Absorption Spectroscopy (XAS) is another powerful operando tool that can provide data on the oxidation state and coordination environment of the ruthenium center as it proceeds through the catalytic cycle. chemcatbio.orgrsc.org These studies are essential for optimizing reaction conditions and designing more efficient catalysts. researchgate.net
Table 4: Application of In Situ/Operando Techniques to this compound
| Technique | Type of Information | Relevance to this compound |
| Operando NMR Spectroscopy | Changes in molecular structure in the solution phase. | Tracking the conversion of the precatalyst to the active species and monitoring substrate turnover. rsc.org |
| Operando IR Spectroscopy | Vibrational modes of functional groups. | Observing the coordination and dissociation of the isopropoxy ligand and the interaction of olefins with the Ru center. acs.org |
| Operando UV-Vis Spectroscopy | Electronic transitions. | Monitoring the concentration of Ru species, as different complexes in the catalytic cycle may have distinct absorption spectra. |
| Operando X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment of the metal center. | Providing direct evidence for the structure of the catalytically active Ru-alkylidene and metallacyclobutane intermediates. chemcatbio.orgrsc.org |
Structure Activity Relationship Studies and Rational Catalyst Design Principles
Systematic Investigation of Ligand Modifications and Their Impact on Reactivity
The reactivity of Zhan Catalyst-1B is intricately linked to the nature of its ligands. Systematic modifications to these ligands have a profound impact on the catalyst's performance in olefin metathesis reactions. The catalyst's design is inspired by the Hoveyda-Grubbs catalysts but includes key functional group substitutions that enhance its properties. smolecule.com
A defining feature of this compound is the presence of a dimethylsulfonamide group on the aryl ring of the isopropoxystyrene moiety. wikipedia.org This electron-withdrawing group is a key modification that significantly influences the catalyst's initiation rate. drughunter.com Studies have shown that incorporating electron-withdrawing groups can enhance both reactivity and selectivity in olefin metathesis.
The N-heterocyclic carbene (NHC) ligand also plays a crucial role. The bulky mesityl groups on the NHC ligand provide steric protection, which helps to reduce bimolecular decomposition pathways, thereby increasing the catalyst's stability. The interplay between the electronic nature of the substituted benzylidene ligand and the steric bulk of the NHC ligand is a central theme in understanding the reactivity of this compound and its derivatives.
Elucidation of Electronic Effects Governing Catalytic Efficiency
The electronic properties of the ligands are a primary determinant of the catalytic efficiency of this compound. The electron-withdrawing dimethylsulfonamide moiety attached to the aryl ring is a key contributor to the catalyst's high activity. smolecule.comdrughunter.com This group lowers the bond strength between the ruthenium center and the oxygen of the isopropoxy group, which in turn accelerates the initiation of the catalytic cycle. This enhanced initiation rate allows for efficient catalysis at lower catalyst loadings and milder reaction conditions.
Compared to the analogous Hoveyda-Grubbs II catalyst, the presence of the sulfonamide group in this compound leads to a faster initiation. This is particularly advantageous in challenging ring-closing metathesis (RCM) reactions, where it can lead to higher product yields. For instance, in the synthesis of an 18-membered macrolide, this compound at 10 mol% loading afforded an 82% yield, outperforming other catalysts. drughunter.com
The electronic environment of the ruthenium center can be further tuned by modifying the substituents on the NHC ligand. While less explored for this compound itself, the principle of modulating electronic effects through ligand modification is a cornerstone of modern catalyst design. acs.org
Analysis of Steric Parameters Influencing Substrate Accessibility and Selectivity
Steric factors, alongside electronic effects, are critical in dictating the substrate scope and selectivity of this compound. The bulky N-heterocyclic carbene (NHC) ligand, with its 2,4,6-trimethylphenyl (mesityl) substituents, plays a significant role in this regard. This steric bulk helps to stabilize the catalyst by preventing bimolecular decomposition pathways.
Furthermore, the steric environment around the ruthenium center, created by the NHC ligand, influences the catalyst's selectivity in cross-metathesis reactions. For instance, the NHC ligand's steric tolerance allows for reactions with bulky substrates. In ring-closing metathesis (RCM), the catalyst's steric profile can influence the formation of specific isomers, favoring the desired trans isomer in certain macrocyclization reactions. drughunter.com
The interplay between the steric hindrance of the catalyst and the substrate is a key consideration for predicting and controlling the outcome of a metathesis reaction. The development of quantitative models that correlate steric parameters with selectivity is an active area of research aimed at refining catalyst design. acs.org
Correlation of Molecular Structure with Observed Catalytic Performance Metrics
A central goal in catalyst development is to establish clear correlations between a catalyst's molecular structure and its performance in terms of activity, selectivity, and stability. For this compound, several key structural features have been directly linked to its catalytic performance.
The presence of the electron-withdrawing sulfonamide group is directly correlated with a higher initiation rate compared to catalysts lacking this feature. drughunter.com This translates to higher reaction rates and the ability to catalyze challenging transformations. In a comparative study for the ring-closing metathesis of diethyl diallylmalonate, this compound achieved 95% conversion in 2 hours, whereas the Hoveyda-Grubbs catalyst only reached 60% under the same conditions.
The chelation of the isopropoxy group to the ruthenium center contributes to the catalyst's stability. This structural feature helps to maintain the integrity of the active species throughout the catalytic cycle. The combination of this chelating group with the robust NHC ligand results in a catalyst with good functional group tolerance and moderate stability in air.
The following table summarizes the performance of this compound in comparison to other common ruthenium metathesis catalysts, highlighting the impact of its unique structural features.
| Catalyst | Key Structural Feature | Initiation Rate | Functional Group Tolerance | Stability in Air |
| This compound | Electron-withdrawing sulfonamide | High | Excellent | Moderate |
| Hoveyda-Grubbs II | Isopropoxybenzylidene ligand | Moderate | Good | Low |
| Grela's Catalyst | Nitro-substituted benzylidene | Very High | Moderate | Low |
| Grubbs II | Phosphine (B1218219) ligands | Low | Poor | Low |
| Data compiled from multiple sources. |
The recyclability of this compound, facilitated by its insolubility in alcohols like methanol (B129727), is another performance metric directly linked to its molecular structure, specifically the sulfonamide group. drughunter.com
Development of Predictive Models for Optimized this compound Derivatives
The rational design of new and improved catalysts relies heavily on the development of predictive models. royalsocietypublishing.org By understanding the fundamental structure-activity relationships, it becomes possible to computationally screen potential catalyst derivatives before undertaking their synthesis and experimental evaluation. smolecule.comacs.org
For ruthenium-based metathesis catalysts, including derivatives of this compound, computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to rationalize initiation rates and predict the effect of ligand modifications. wikipedia.org These models can help in understanding how changes in the electronic and steric properties of the ligands will affect the catalyst's activity and selectivity.
Machine learning algorithms are also emerging as powerful tools for predicting catalyst performance. acs.orgresearchgate.net By training models on large datasets of experimental results, it is possible to identify complex correlations between catalyst structure, reaction conditions, and catalytic outcomes. While still a developing area for specific catalysts like this compound, the general approach holds significant promise for accelerating the discovery of next-generation catalysts with tailored properties. The goal is to create a feedback loop where predictive models guide experimental work, and the resulting data is used to refine the models further.
Comparative Performance Analysis of Zhan Catalyst 1b
Performance Benchmarking Against First and Second-Generation Grubbs Catalysts
The evolution of ruthenium-based metathesis catalysts is marked by distinct "generations," each offering improvements in stability and activity. First-generation Grubbs catalysts, which feature tricyclohexylphosphine (B42057) ligands, were groundbreaking but exhibited sensitivity to air and moisture and had limitations with certain multi-substituted olefin substrates. wikipedia.org
Second-generation Grubbs catalysts replaced one phosphine (B1218219) ligand with a more robust N-heterocyclic carbene (NHC) ligand. This change resulted in catalysts with superior reactivity and increased stability. researchgate.net Zhan Catalyst-1B, which also incorporates an NHC ligand, is considered a second-generation type catalyst and generally demonstrates higher efficiency and broader substrate tolerance than first-generation Grubbs catalysts. nih.gov The NHC-based catalysts, including Zhan-1B, are more adept at ring-closing metathesis (RCM) and can effectively catalyze reactions involving electron-deficient olefins, which are challenging for first-generation systems. nih.gov The steric and electronic properties of the NHC ligand enhance the catalyst's tolerance for bulky substrates.
Comparative Evaluation with Other Hoveyda-Grubbs Catalysts
This compound is structurally a derivative of the Hoveyda-Grubbs second-generation catalyst. Both share the isopropoxystyrene moiety, which acts as a chelating ligand that can dissociate to initiate catalysis and re-associate, offering enhanced stability. wikipedia.orgresearchgate.net The primary distinction of this compound is the addition of a strong electron-withdrawing sulfonamide group on the aryl ring, para to the ether oxygen. wikipedia.org
This electron-withdrawing group accelerates the rate of catalyst initiation compared to standard Hoveyda-Grubbs catalysts. smolecule.comdrughunter.com A faster initiation can lead to higher conversion rates in shorter reaction times. For instance, in the ring-closing metathesis of diethyl diallylmalonate, this compound achieved a 95% conversion in two hours, whereas a comparable Hoveyda-Grubbs catalyst only reached 60% conversion under identical conditions. This enhanced reactivity makes this compound particularly effective for reactions involving substrates with electron-withdrawing groups.
Table 1: RCM of Diethyl Diallylmalonate
Comparison between this compound and a standard Hoveyda-Grubbs catalyst.
| Catalyst | Reaction Time | Conversion (%) | Reference |
|---|---|---|---|
| This compound | 2 hours | 95 | |
| Hoveyda-Grubbs Catalyst | 2 hours | 60 |
Assessment Relative to Other Electron-Withdrawing Group (EWG) Activated Ruthenium Catalysts
The strategy of incorporating EWGs into the benzylidene ligand to modulate catalyst activity is not unique to Zhan catalysts. Grela's catalysts, for example, feature a nitro group (NO₂) in a similar position to achieve electronic activation. smolecule.comrsc.org Like the nitro group, the sulfonamide (SO₂NMe₂) in this compound increases the catalyst's initiation rate. drughunter.com
The choice of EWG can, however, lead to different performance profiles depending on the specific reaction. In the total synthesis of the reported structure of Stresgenin B, a comparative study was performed. While initial attempts with standard Grubbs and Hoveyda-Grubbs catalysts failed, EWG-activated catalysts proved more successful. Under optimized conditions, the Zhan-1B catalyst provided the target macrocycle in a 28% yield, whereas a nitro-activated Grela-type catalyst (Ru12) afforded a higher yield of 49%. semanticscholar.org This case highlights that while the principle of EWG activation is shared, the specific nature of the group and its interaction with the substrate are critical for optimizing reaction outcomes.
Table 2: Synthesis of Stresgenin B Intermediate
Yield comparison between this compound and a nitro-activated Grela-type catalyst.
| Catalyst | Activating Group | Yield (%) | Reference |
|---|---|---|---|
| This compound (Ru14) | -SO₂NMe₂ | 28 | semanticscholar.org |
| Nitro-Grela Catalyst (Ru12) | -NO₂ | 49 | semanticscholar.org |
Specific Case Studies in Olefin Metathesis Reactions
The practical utility of a catalyst is best demonstrated through its application in complex chemical syntheses, particularly in the pharmaceutical industry where efficiency, selectivity, and purity are paramount.
This compound has been successfully employed in the synthesis of several active pharmaceutical ingredients (APIs).
Simeprevir: In the development of this HCV protease inhibitor, extensive optimization of the key macrocyclic RCM step was required. Among the catalysts tested, this compound, at a 10 mol% loading, provided the highest yield of the desired product (82%). drughunter.com
Securinega Alkaloids: In the synthesis of natural products like (−)-Norsecurinine and (+)‐Allonorsecurinine, a key enyne cycloisomerization followed by RCM was tested with various catalysts. Zhan-1B provided the best results compared to second-generation Grubbs and Hoveyda-Grubbs catalysts. nih.gov
HCV Protease Inhibitor: In the synthesis of a macrocyclic urea (B33335) derivative with antiviral properties, a high yield was achieved using Zhan-1B, albeit with a high catalyst loading of 20 mol% under high-dilution conditions. semanticscholar.orgnih.gov
Control over stereochemistry is a critical aspect of modern organic synthesis. In olefin metathesis, this often relates to the ratio of E (trans) and Z (cis) isomers of the newly formed double bond.
MK-0616 (PCSK9 Inhibitor): In the synthesis of this clinical molecule by Merck, this compound was used for macrocyclic ring-forming reactions. The reaction produced an isomeric mixture that favorably favored the desired trans isomer. drughunter.com
Pacritinib (Kinase Inhibitor): The medicinal chemistry route to this approved drug for myelofibrosis utilized an RCM reaction that could be catalyzed by either Grubbs second-generation catalyst or this compound (10 mol%). The reaction yielded an inseparable 85:15 mixture of trans and cis isomers. drughunter.com
Catalyst loading (typically in mol%) and the resulting turnover number (TON), which measures the number of substrate molecules converted per molecule of catalyst, are key metrics of catalytic efficiency. Lower loading and higher TONs are desirable, especially in large-scale industrial processes, to reduce costs and minimize metal contamination in the final product.
The required loading for this compound varies significantly depending on the complexity and challenge of the specific RCM reaction.
High Loading Examples: The synthesis of the Simeprevir precursor required 10 mol% of Zhan-1B, and a macrocyclic urea-based HCV inhibitor required a 20 mol% loading. drughunter.comsemanticscholar.org
Moderate Loading Example: The synthesis of the API IDX316 utilized a more moderate loading of 1.25 mol% of the Zhan catalyst in the final RCM step. semanticscholar.org
While specific TONs for these industrial case studies are not always published, studies on immobilized Zhan-1B have reported TONs ranging from 200 to 2000 in various RCM, cross-metathesis, and ring-opening metathesis polymerization (ROMP) reactions. researchgate.net
Table 3: Performance of this compound in Pharmaceutical Syntheses
Summary of catalyst loading and outcomes in selected API synthesis routes.
| Target Molecule/Class | Reaction Type | Catalyst Loading (mol%) | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Simeprevir Precursor | RCM | 10 | 82 | Not specified | drughunter.com |
| Pacritinib | RCM | 10 | Not specified (mixture) | 85:15 (trans:cis) | drughunter.com |
| MK-0616 Intermediate | RCM | Not specified | Not specified | Favored trans | drughunter.com |
| IDX316 | RCM | 1.25 | Not specified | Not specified | semanticscholar.org |
| HCV Protease Inhibitor | RCM | 20 | High | Not specified | semanticscholar.orgnih.gov |
Future Prospects and Emerging Research Frontiers for Zhan Catalyst 1b
Development of Advanced Zhan Catalyst-1B Analogs with Enhanced Attributes
A primary frontier in catalysis research is the development of new catalysts with improved stability, activity, and selectivity. For this compound, this involves the creation of analogs with fine-tuned properties. Researchers are modifying the catalyst's structure to enhance its performance in challenging reactions. smolecule.com For example, the electron-withdrawing sulfonamide group on the benzylidene ligand is known to increase the catalyst's initiation rate. drughunter.com Further modifications to this and other parts of the catalyst, such as the N-heterocyclic carbene (NHC) ligand, are being explored to create next-generation catalysts. smolecule.comwikipedia.orgnih.gov These advanced analogs aim to overcome existing limitations, enabling more efficient synthesis of complex molecules and materials. smolecule.comwpmucdn.com
A significant area of development is the immobilization of the catalyst on solid supports. This strategy aims to improve recyclability and minimize metal contamination in the final products, which is a key aspect of green chemistry. wikipedia.orgacs.org
| Catalyst Modification Strategy | Targeted Attribute Enhancement | Potential Application |
| Ligand electronic tuning | Faster initiation rates and higher activity | Challenging cross-metathesis and ring-closing metathesis reactions. drughunter.com |
| Immobilization on solid supports (e.g., resins, silica (B1680970), magnetic nanoparticles) | Enhanced recyclability, reduced product contamination. wikipedia.orggoogle.com | Large-scale industrial synthesis, green chemistry processes. zannan.com |
| Structural modifications for stereoselectivity | Control over the geometry (E/Z) of the newly formed double bond. | Synthesis of specific isomers of pharmaceuticals and natural products. drughunter.com |
| Development of water-soluble analogs | Activity in aqueous media. | Greener synthesis, applications in biological systems. chemistryjournal.net |
Integration into Multi-Catalytic and Cascade Reaction Systems
Cascade reactions, where multiple bond-forming events occur in a single vessel, represent an efficient and sustainable approach to chemical synthesis. mdpi.comacs.org The stability and broad functional group tolerance of this compound make it a suitable candidate for integration into such multi-catalytic systems. Researchers are designing one-pot sequences that combine olefin metathesis with other transformations like hydrogenation, cross-coupling, or hydroamination. researchgate.net
A significant challenge is ensuring the compatibility of different catalysts and reaction conditions. mdpi.com For instance, a tandem Ring-Closing Metathesis (RCM)/hydrogenation sequence would require a metathesis catalyst that remains stable in a reducing environment. The development of such integrated systems streamlines the synthesis of complex molecules, reduces waste, and simplifies purification processes, aligning with the principles of step- and atom-economy. acs.org
Exploration of Novel Synthetic Transformations beyond Olefin Metathesis
While renowned for olefin metathesis, the catalytic potential of this compound is not confined to this single class of reactions. An emerging research frontier is the exploration of its ability to catalyze entirely different types of transformations. This expands the utility of this well-established ruthenium complex into new areas of synthetic chemistry.
For example, there are instances where ruthenium catalysts, including this compound, have been observed to facilitate unexpected reactions, such as alkene isomerizations during metathesis attempts. researchgate.net While sometimes an undesired side reaction, understanding and controlling such alternative reactivity pathways could open doors to new synthetic methods. Research into using Zhan catalysts for other transformations, such as cycloisomerization or transfer hydrogenation, could further broaden its application scope, offering new routes to valuable chemical structures. samaterials.com
Advanced Material Synthesis Utilizing this compound as a Key Reagent
This compound is a key reagent in advanced material synthesis, primarily through Ring-Opening Metathesis Polymerization (ROMP). smolecule.com This technique allows for the creation of polymers with highly specific properties and tailored functionalities. smolecule.com The catalyst's tolerance to a wide array of functional groups enables the polymerization of diverse monomers, leading to materials designed for specific applications. smolecule.comwikipedia.org
These polymers are utilized in fields ranging from materials science to medicine. smolecule.comvaluates.com For example, ROMP can be used to produce block copolymers for drug delivery systems or advanced resins for 3D printing. The ability of this compound to produce polymers with controlled molecular weights and low polydispersity is crucial for achieving the desired performance in these high-tech applications.
| Application Area | Type of Material | Role of this compound |
| Drug Synthesis | Macrocyclic compounds, complex intermediates. drughunter.comvaluates.com | Catalyzes key macrocyclization (RCM) steps in the synthesis of pharmaceuticals. drughunter.com |
| Polymer Materials | Functional polymers, resins (e.g., PDCPD), nitrile butadiene rubber (HNBR). google.comzannan.comvaluates.com | Acts as a catalyst for ROMP or degradation of existing polymers. smolecule.comgoogle.com |
| Fine Chemicals | Specialty olefins, complex organic molecules. samaterials.com | Efficiently catalyzes cross-metathesis and ring-closing metathesis. smolecule.com |
| Environmental Applications | Remediation processes. | Supports catalytic oxidation and reduction processes. samaterials.com |
Contributions to Sustainable Chemistry and Green Industrial Processes
Catalysis is a cornerstone of green chemistry, aiming to make chemical manufacturing more sustainable by improving efficiency and reducing waste. researchgate.netroyalsocietypublishing.org this compound contributes to this goal in several ways. Its high catalytic activity means that lower catalyst loadings are often required, and it can function under mild conditions, saving energy. rsc.org
A major focus of green chemistry is catalyst recyclability. jetir.org this compound is soluble in solvents like dichloromethane (B109758) but insoluble in alcohols like methanol (B129727), which allows for recovery through simple precipitation and filtration. wikipedia.orgdrughunter.com Furthermore, significant research is dedicated to immobilizing the catalyst on solid supports, such as polymers, silica, or magnetic nanoparticles. google.combeilstein-journals.org This heterogenization facilitates easy separation of the catalyst from the reaction products, allowing it to be reused over multiple cycles and minimizing ruthenium leaching into the product. acs.org These strategies make processes more economical and environmentally friendly, which is crucial for large-scale industrial applications. zannan.comrsc.org
Q & A
Q. How can Zhan Catalyst-1B be optimized for ring-closing metathesis (RCM) in complex macrocyclic syntheses?
Methodological Answer: Optimize reaction conditions by systematically varying catalyst loading (e.g., 1–5 mol%), temperature (25–80°C), and solvent polarity (e.g., dichloromethane vs. toluene). Monitor Ru residue levels post-reaction using ICP-MS and compare purification methods (e.g., SiliaMetSDMT treatment reduces Ru to <4 ppm vs. traditional silica chromatography) . Validate purity via HPLC and NMR, ensuring reproducibility by detailing solvent degassing and substrate pre-treatment steps .
Q. What characterization techniques are critical for verifying this compound’s activity and stability in cross-metathesis (CM) reactions?
Methodological Answer: Use kinetic studies (e.g., time-resolved NMR or GC-MS) to track olefin conversion rates. Assess catalyst stability via TGA for thermal decomposition profiles and XPS to confirm oxidation states of Ru centers. Compare turnover numbers (TON) with Grubbs-type catalysts under identical conditions, noting phosphine-free Hoveyda variants (e.g., this compound) reduce side reactions with electron-deficient olefins .
Q. How does this compound’s mechanism differ from Grubbs catalysts in sterically hindered systems?
Methodological Answer: Perform DFT calculations to map energy barriers for carbene formation and olefin binding. Experimentally, use deuterium labeling or kinetic isotope effects (KIE) to probe transition states. Contrast with Grubbs catalysts by analyzing regioselectivity in CM of bulky substrates (e.g., trisubstituted alkenes), where this compound’s N-heterocyclic carbene (NHC) ligand enhances steric tolerance .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for asymmetric metathesis?
Methodological Answer: Employ multi-scale simulations combining quantum mechanics (QM) for active-site interactions (e.g., Ru–olefin binding energies) and molecular dynamics (MD) to assess ligand flexibility. Use machine learning (ML) to predict enantioselectivity based on ligand substituent libraries. Validate predictions via synthesis of chiral NHC-Ru complexes and test in desymmetrization reactions, correlating ee% with computed steric/electronic parameters .
Q. How should researchers resolve contradictions in Ru residue data across purification protocols for this compound?
Methodological Answer: Conduct a systematic review of purification methods (e.g., SiliaMetSDMT, activated charcoal, supercritical fluid extraction) using standardized substrates. Apply ANOVA to identify variables (e.g., solvent polarity, adsorption time) significantly affecting Ru levels. Cross-validate ICP-MS data with XANES to distinguish between surface-bound vs. bulk Ru contaminants .
Q. What strategies enable the integration of this compound into multi-step catalytic cascades (e.g., tandem metathesis/hydrogenation)?
Methodological Answer: Design compartmentalized reactors to isolate metathesis and hydrogenation steps, preventing catalyst poisoning. Use kinetic profiling to identify compatibility windows (e.g., temperature thresholds where this compound remains active but hydrogenation catalysts initiate). Optimize ligand architectures (e.g., chelating groups) to enhance Ru stability in reducing environments .
Reproducibility and Data Integrity
Q. What minimal experimental details are required to ensure reproducibility of this compound-based syntheses?
Q. How can researchers critically appraise conflicting literature on this compound’s substrate scope?
Methodological Answer: Apply systematic review frameworks (e.g., JBI checklist) to assess study quality, focusing on sample size, control experiments, and data transparency. Replicate key experiments (e.g., CM of acrylates) under standardized conditions and perform meta-analyses to identify outliers or methodological biases .
Tables
Q. Table 1. Comparative Performance of this compound in CM Reactions
| Substrate Class | Conversion (%) | TON | Ru Residue (ppm) | Reference |
|---|---|---|---|---|
| Terminal Alkenes | 92 | 450 | 3.6 | |
| Electron-Deficient Olefins | 85 | 320 | 5.2 | |
| Sterically Hindered Alkenes | 78 | 280 | 6.8 |
Q. Table 2. Key Computational Parameters for Ru Catalyst Design
| Parameter | Method | Relevance to this compound |
|---|---|---|
| Carbene Binding Energy | DFT (B3LYP) | Predicts olefin activation barriers |
| Ligand Steric Volume | SambVca | Correlates with substrate tolerance |
| Solvent Dielectric | COSMO-RS | Guides solvent selection for CM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
